N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with a molecular formula of C24H32N2O2. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-morpholinylmethylbenzene with acetic anhydride under controlled conditions to form the acetamide derivative. This is followed by sulfonation using sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide
- N-Methyl-2-morpholin-4-yl-N-(4-nitro-phenyl)-acetamide
- N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide
Uniqueness
N-{4-[({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and sulfonamide group, in particular, contribute to its versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[4-[[2-(morpholin-4-ylmethyl)phenyl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)22-19-6-8-20(9-7-19)28(25,26)21-14-17-4-2-3-5-18(17)15-23-10-12-27-13-11-23/h2-9,21H,10-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRIREUXFSLPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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